3-Bromo-2-phenyl-1-benzothiopyran-1,1,4-trione
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Overview
Description
3-Bromo-1,1-dioxo-2-phenyl-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. This compound is characterized by the presence of a bromine atom at the 3rd position, a phenyl group at the 2nd position, and a 1,1-dioxo group on the thiochromen-4-one scaffold. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-dioxo-2-phenyl-thiochromen-4-one typically involves the bromination of 2-phenyl-thiochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-dioxo-2-phenyl-thiochromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino or 3-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiochromen derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dioxo-2-phenyl-thiochromen-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The compound may also inhibit specific enzymes or proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: Lacks the bromine and dioxo groups but shares the core structure.
2-Phenyl-thiochromen-4-one: Similar structure without the bromine atom.
1,1-Dioxo-thiochromanone: Similar structure with different substituents.
Uniqueness
3-Bromo-1,1-dioxo-2-phenyl-thiochromen-4-one is unique due to the presence of the bromine atom and the 1,1-dioxo group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
77694-72-5 |
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Molecular Formula |
C15H9BrO3S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-bromo-1,1-dioxo-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C15H9BrO3S/c16-13-14(17)11-8-4-5-9-12(11)20(18,19)15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
HQCQILWXQBHXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3S2(=O)=O)Br |
Origin of Product |
United States |
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